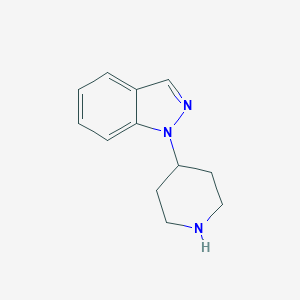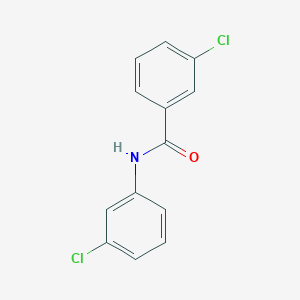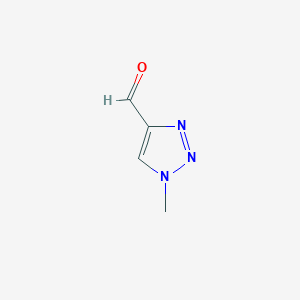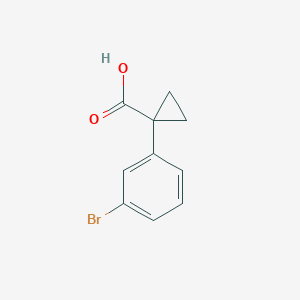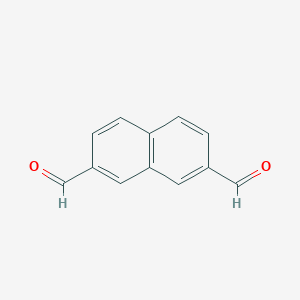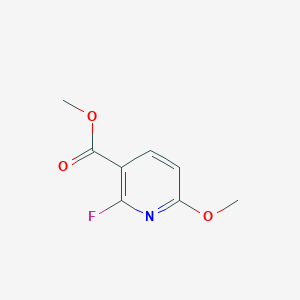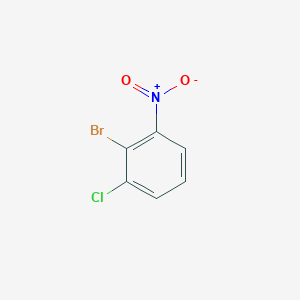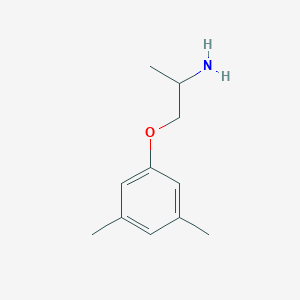
1-(2-Nitrofenil)piperazina
Descripción general
Descripción
1-(2-Nitrophenyl)piperazine is a piperazine-based derivative . It is a useful synthetic intermediate in the synthesis of Itraconazole , an orally active antimycotic structurally related to Ketoconazole .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(2-Nitrophenyl)piperazine, involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
1-(2-Nitrophenyl)piperazine has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .Aplicaciones Científicas De Investigación
Farmacología: Síntesis de fármacos y química medicinal
1-(2-Nitrofenil)piperazina: es un intermedio valioso en la síntesis de varios compuestos farmacológicamente activos. Sus derivados se exploran por su potencial como inhibidores de enzimas como la tirosinasa, que participa en la producción de melanina y se asocia con trastornos pigmentarios . La porción piperazina es una característica común en varios fármacos, lo que indica su importancia en el diseño y desarrollo de fármacos.
Síntesis química: Catalizador y bloque de construcción
Este compuesto sirve como bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Está involucrado en reacciones como la ciclización y la adición de Michael, contribuyendo a la síntesis de compuestos heterocíclicos con potencial actividad biológica .
Bioquímica: Estudios de inhibición enzimática
This compound: y sus derivados se estudian por su papel como inhibidores enzimáticos. Al unirse a los sitios activos de las enzimas, estos compuestos pueden modular la actividad enzimática, lo cual es crucial para comprender las vías bioquímicas y desarrollar agentes terapéuticos .
Química analítica: Espectroscopia y cromatografía
Las características estructurales únicas del compuesto lo hacen adecuado para su uso como estándar en análisis espectroscópico, incluyendo RMN, FTIR y espectroscopia Raman. Ayuda en la identificación y cuantificación de sustancias en mezclas complejas, jugando un papel vital en las metodologías analíticas .
Toxicología: Evaluación de seguridad y riesgos
En toxicología, This compound se examina por su perfil toxicológico. Se evalúa su impacto en los sistemas biológicos, la toxicidad potencial y la seguridad para garantizar que su uso en diversas aplicaciones no suponga riesgos para la salud .
Mecanismo De Acción
Target of Action
This compound belongs to the class of organic compounds known as phenylpiperazines , which are compounds containing a piperazine bound to a phenyl group. Phenylpiperazines are known to interact with various receptors and enzymes in the body, but the specific targets of 1-(2-Nitrophenyl)piperazine remain to be identified.
Safety and Hazards
When handling 1-(2-Nitrophenyl)piperazine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Direcciones Futuras
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Análisis Bioquímico
Biochemical Properties
1-(2-Nitrophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential tyrosinase inhibitor, which is an enzyme involved in melanin synthesis . The interaction between 1-(2-Nitrophenyl)piperazine and tyrosinase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can be beneficial in treating hyperpigmentation disorders.
Cellular Effects
1-(2-Nitrophenyl)piperazine exhibits notable effects on different cell types and cellular processes. In cancer research, derivatives of nitrophenylpiperazine have shown anti-proliferative properties, particularly in human cervical cancer HeLa cells . The compound induces apoptosis through oxidative stress-mediated pathways, affecting cell signaling, gene expression, and cellular metabolism. This highlights its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of 1-(2-Nitrophenyl)piperazine involves its interaction with biomolecules at the molecular level. It acts as an enzyme inhibitor, particularly targeting tyrosinase, by binding to its active site . This binding results in the inhibition of the enzyme’s catalytic activity, leading to reduced melanin synthesis. Additionally, the compound’s interaction with cancer cells involves the generation of reactive oxygen species (ROS), which triggers apoptosis through the mitochondrial pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Nitrophenyl)piperazine have been studied over time to understand its stability and long-term impact on cellular function. Studies using nuclear magnetic resonance (NMR) and other spectroscopic techniques have shown that the compound maintains its structural integrity under various conditions . Prolonged exposure may lead to degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 1-(2-Nitrophenyl)piperazine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in inhibiting tyrosinase activity . At higher doses, it may cause adverse effects, including toxicity and oxidative stress, which can impact overall cellular function. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2-Nitrophenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability, affecting its therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(2-Nitrophenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cellular membranes, facilitating its accumulation in target tissues. This property is crucial for its effectiveness in biochemical assays and therapeutic applications.
Subcellular Localization
1-(2-Nitrophenyl)piperazine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, its presence in mitochondria is associated with the induction of apoptosis in cancer cells through the mitochondrial pathway . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic use.
Propiedades
IUPAC Name |
1-(2-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRCDSXLKPERNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207826 | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-06-9 | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-nitrophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SLJ43EKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1-(2-Nitrophenyl)piperazine and how has it been characterized?
A1: 1-(2-Nitrophenyl)piperazine (NPP) has the molecular formula C10H13N3O2 [, ]. Its structure consists of a piperazine ring attached to a nitrophenyl group at the second position.
- NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR helps determine the structure and purity of NPP by analyzing the magnetic properties of its atomic nuclei [].
- FTIR (Fourier Transform Infrared) Spectroscopy: FTIR identifies functional groups and chemical bonds in NPP by measuring the absorption of infrared radiation [].
- Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information about molecular vibrations and structural features of NPP [].
Q2: How have computational chemistry methods been utilized in the study of 1-(2-Nitrophenyl)piperazine?
A2: Density Functional Theory (DFT) calculations using the B3LYP functional and basis sets like 6-31G(d) and 6-311++G(d,p) have been performed on NPP []. These calculations provide insights into:
- Conformational Analysis: DFT helps determine the most stable three-dimensional arrangement of atoms in NPP [].
- Nuclear Magnetic Shielding Tensors: Calculations predict the magnetic environment of atoms, allowing for comparison with experimental NMR data [].
- Normal Mode Frequencies & Vibrational Assignments: DFT simulations predict the vibrational modes of NPP, which can be compared to experimental FTIR and Raman data for confirmation [].
Q3: What is the significance of the reported conformational analysis for 1-(2-Nitrophenyl)piperazine?
A3: DFT calculations revealed that the hydrogen of the NH group in the piperazine ring and the phenyl fragment are equatorially oriented relative to the piperazine ring in the most stable conformation of NPP []. This information is valuable for understanding the potential interactions of NPP with biological targets or other molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
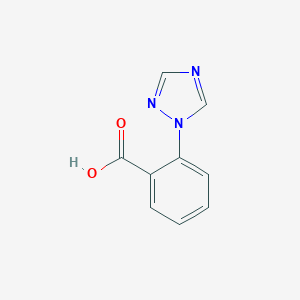
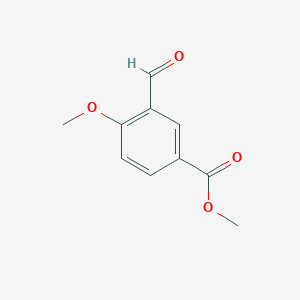
![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)
